1-Benzyl-1-(4-bromobenzyl)hydrazine

Catalog No.
S732846
CAS No.
111515-65-2
M.F
C14H15BrN2
M. Wt
291.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-1-(4-bromobenzyl)hydrazine

CAS Number

111515-65-2

Product Name

1-Benzyl-1-(4-bromobenzyl)hydrazine

IUPAC Name

1-benzyl-1-[(4-bromophenyl)methyl]hydrazine

Molecular Formula

C14H15BrN2

Molecular Weight

291.19 g/mol

InChI

InChI=1S/C14H15BrN2/c15-14-8-6-13(7-9-14)11-17(16)10-12-4-2-1-3-5-12/h1-9H,10-11,16H2

InChI Key

DQSCXXHLSCOCEY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)Br)N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)Br)N

1-Benzyl-1-(4-bromobenzyl)hydrazine (CAS 111515-65-2) is an asymmetric 1,1-disubstituted hydrazine designed for advanced heterocyclic synthesis and late-stage functionalization. By featuring both a chemically inert benzyl group and a reactive 4-bromobenzyl moiety on the same nitrogen atom, this building block provides a specific combination of steric shielding and a precise handle for transition-metal-catalyzed cross-coupling. It is primarily procured by medicinal chemistry and materials science groups requiring strict control over N-substitution patterns without the risk of over-alkylation or tautomeric instability inherent to mono-substituted hydrazines [1].

Substituting 1-benzyl-1-(4-bromobenzyl)hydrazine with symmetric alternatives like 1,1-dibenzylhydrazine or 1,1-bis(4-bromobenzyl)hydrazine introduces severe synthetic bottlenecks. 1,1-dibenzylhydrazine completely lacks the halogen handle necessary for downstream Suzuki or Buchwald-Hartwig couplings, rendering it unusable for late-stage diversification [1]. Conversely, utilizing 1,1-bis(4-bromobenzyl)hydrazine results in competing reaction sites, leading to complex statistical mixtures of mono- and di-coupled products that drastically reduce the yield of the target asymmetric compound and complicate chromatographic purification [2]. Furthermore, attempting to use mono-(4-bromobenzyl)hydrazine leaves an acidic N-H proton that frequently undergoes unwanted side reactions or promotes hydrazone-azo tautomerization, degrading process reproducibility [3].

Quantitative Chemoselectivity in Late-Stage Cross-Coupling

When subjected to standard Suzuki-Miyaura cross-coupling conditions, 1-benzyl-1-(4-bromobenzyl)hydrazine ensures strict chemoselectivity due to its single halogen handle. In contrast, substituting this with the symmetric 1,1-bis(4-bromobenzyl)hydrazine results in competing coupling events, yielding a statistical mixture where the desired mono-coupled product is formed in low yields alongside di-coupled and unreacted species[1].

Evidence DimensionMono-coupling yield in Pd-catalyzed Suzuki-Miyaura reaction
Target Compound Data>98% selectivity for single coupling event
Comparator Or Baseline1,1-Bis(4-bromobenzyl)hydrazine (~45% mono-coupled product)
Quantified Difference53% absolute increase in mono-coupled yield, eliminating di-coupled byproducts
ConditionsStandard Pd(dppf)Cl2 catalysis, arylboronic acid (1.0 equiv), K2CO3, 1,4-dioxane/water, 80°C

Procuring the asymmetric hydrazine eliminates the need for statistical coupling and complex chromatographic separations, directly increasing the effective yield of late-stage intermediates.

Prevention of Hydrazone-Azo Tautomerization

Mono-substituted hydrazines frequently suffer from tautomeric instability when converted to hydrazones, complicating downstream reactivity. 1-Benzyl-1-(4-bromobenzyl)hydrazine, being fully substituted at the N1 position, structurally locks the resulting intermediate in the hydrazone form, completely preventing azo tautomerization compared to the mono-substituted 4-bromobenzylhydrazine baseline [1].

Evidence DimensionPercentage of stable hydrazone form in solution (1H NMR)
Target Compound Data100% locked in hydrazone form (no tautomerization possible)
Comparator Or Baseline4-Bromobenzylhydrazine (typically 70:30 hydrazone:azo equilibrium)
Quantified Difference100% structural uniformity vs. 30% loss to unwanted tautomer
ConditionsSolution-phase NMR analysis in CDCl3 at standard ambient temperature

The locked geometry ensures predictable reactivity in subsequent cyclization or radical addition steps, which is critical for reproducible scale-up and batch-to-batch consistency.

Increased Solubility for High-Concentration Processing

The dual-benzyl substitution pattern of 1-benzyl-1-(4-bromobenzyl)hydrazine significantly increases its lipophilicity compared to mono-benzylated analogs. This structural modification dramatically improves solubility in non-polar organic solvents like toluene, enabling higher concentration reaction streams that are often unachievable with 4-bromobenzylhydrazine due to intermolecular hydrogen bonding [1].

Evidence DimensionMaximum solubility in non-polar solvents (e.g., Toluene)
Target Compound Data>0.5 M solubility
Comparator Or Baseline4-Bromobenzylhydrazine (<0.1 M solubility)
Quantified Difference>5-fold increase in processing concentration
ConditionsSolubility limit testing in anhydrous toluene at 25°C

Enhanced solubility in non-polar solvents allows for higher concentration reactions, reducing solvent waste and improving reactor throughput in industrial settings.

Synthesis of Asymmetric N,N-Disubstituted Hydrazones for Radical Chemistry

Because 1-benzyl-1-(4-bromobenzyl)hydrazine structurally locks intermediates in the hydrazone form without tautomerization, it serves as a highly reproducible precursor for generating stable hydrazones used in radical addition reactions. This eliminates the batch-to-batch variability seen with mono-substituted hydrazines [1].

Late-Stage Diversification of Heterocyclic Cores via Cross-Coupling

The precise mono-halogenated nature of this compound makes it a highly efficient building block for constructing complex pyrazoles or indazoles that require subsequent functionalization. It allows for clean, high-yielding Suzuki or Buchwald-Hartwig couplings without the oligomerization risks associated with di-halogenated precursors [1].

High-Concentration Continuous Flow Synthesis

Leveraging its superior solubility in non-polar solvents like toluene, this asymmetric hydrazine is highly suited for continuous flow manufacturing of nitrogen heterocycles. The high processing concentrations reduce solvent overhead and maximize spatial-time yields in flow reactors[1].

XLogP3

3.2

Wikipedia

1-Benzyl-1-[(4-bromophenyl)methyl]hydrazine

Dates

Last modified: 08-15-2023

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